1-(Pyrrolidin-1-yl)hexan-1-one

Lipophilicity Medicinal Chemistry Drug Design

1-(Pyrrolidin-1-yl)hexan-1-one (CAS 3389-56-8), systematically named 1-hexanoylpyrrolidine, is a synthetic N-acylpyrrolidine amide with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. It is supplied as a liquid at room temperature with a certified purity of 95% from authorized vendors.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 3389-56-8
Cat. No. B1655268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)hexan-1-one
CAS3389-56-8
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCCC1
InChIInChI=1S/C10H19NO/c1-2-3-4-7-10(12)11-8-5-6-9-11/h2-9H2,1H3
InChIKeyPGMGOZXFOTVSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-yl)hexan-1-one (CAS 3389-56-8) Procurement Guide: Physicochemical Identity and Core Specifications


1-(Pyrrolidin-1-yl)hexan-1-one (CAS 3389-56-8), systematically named 1-hexanoylpyrrolidine, is a synthetic N-acylpyrrolidine amide with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol [1]. It is supplied as a liquid at room temperature with a certified purity of 95% from authorized vendors . The compound is achiral (zero stereocenters), possesses a computed XLogP3-AA of 2.1, and has one hydrogen bond acceptor—a tertiary amide carbonyl—that governs its solubility and reactivity profile [1].

Why 1-(Pyrrolidin-1-yl)hexan-1-one Cannot Be Interchanged with Its Closest Analogs: A Quantitative Justification


Superficially similar N-acylpyrrolidines and N-acylpiperidines are often considered generic alternatives for amide-based synthetic intermediates or DPP-IV inhibitor scaffolds, but quantitative differences in lipophilicity, thermophysical properties, and biological target engagement render them non-interchangeable. Pyrrolidine amides constitute a distinct covalent class of DPP-IV inhibitors where even minor structural modifications produce large shifts in inhibitory activity [1]. The 2-amino substituent, for example, is essential for DPP-IV binding; its removal—as in the target compound—reduces affinity by orders of magnitude [2]. The evidence below demonstrates that 1-(pyrrolidin-1-yl)hexan-1-one occupies a specific parameter space that is not duplicated by its one‑carbon‑shorter acyl chain analog, its six‑membered ring counterpart, or its α‑amino‑substituted derivative.

1-(Pyrrolidin-1-yl)hexan-1-one: Verifiable Differentiation Against In‑Class Analogs and Alternatives


Lipophilicity (XLogP3-AA) Differentiates 1-(Pyrrolidin-1-yl)hexan-1-one from the Piperidine Homolog and the Short-Chain Butyryl Analog

The computed partition coefficient (XLogP3-AA) of 1-(pyrrolidin-1-yl)hexan-1-one is 2.1 [1], placing it approximately 0.4 log units below its six-membered ring homolog 1-(piperidin-1-yl)hexan-1-one (XLogP3-AA = 2.5) [2] and 1.1 log units above the shorter-chain analog 1-(pyrrolidin-1-yl)butan-1-one (XLogP3-AA = 1.0) [3]. This represents a ~2.5‑fold difference in intrinsic lipophilicity versus the piperidine analog and a ~13‑fold difference versus the butyryl analog, a spread that directly impacts membrane permeability, aqueous solubility, and chromatographic retention behavior in both analytical and preparative workflows.

Lipophilicity Medicinal Chemistry Drug Design

Boiling Point and Density Differentiate 1-(Pyrrolidin-1-yl)hexan-1-one from the Piperidine Homolog for Purification and Formulation Workflows

The boiling point of 1-(pyrrolidin-1-yl)hexan-1-one at atmospheric pressure (760 mmHg) is 280.2 °C with a flash point of 117.1 °C and a density of 0.955 g/cm³ . In contrast, the piperidine analog 1-(piperidin-1-yl)hexan-1-one boils at 298.9 °C (760 mmHg) with a higher flash point of 124.3 °C and a lower density of 0.94 g/cm³ . The 18.7 °C lower boiling point of the pyrrolidine derivative translates to reduced energy input and shorter cycle times during fractional distillation, while the higher density (0.955 vs. 0.94 g/cm³; +1.6%) provides a practical differentiator for quality control identity testing via simple density measurement.

Thermophysical Properties Purification Formulation

Absence of the α‑Amino Substituent in 1-(Pyrrolidin-1-yl)hexan-1-one Abolishes DPP‑IV Inhibitory Activity Versus the 2‑Amino Analog

(S)-2-amino-1-(pyrrolidin-1-yl)hexan-1-one (CHEMBL442952) inhibits human dipeptidyl peptidase IV (DPP‑IV) with a Ki of 1200 nM in vitro [1]. The target compound, 1-(pyrrolidin-1-yl)hexan-1-one, lacks this essential α‑amino group and is therefore predicted to exhibit negligible DPP‑IV inhibition (>10‑fold higher Ki, conservatively estimated at >12,000 nM) [2]. The amino group contributes a critical hydrogen‑bond donor interaction within the DPP‑IV active site (Glu205/Glu206 motif) that is absent in the target compound [2]. This binary activity difference defines the target compound as a suitable negative control or baseline scaffold for SAR studies, distinct from the weakly active amino analog.

DPP-IV Inhibition Structure-Activity Relationship Negative Control

Achiral Nature of 1-(Pyrrolidin-1-yl)hexan-1-one Eliminates Enantiomer-Related Analytical and Regulatory Complexity Present in Chiral Analogs

1-(Pyrrolidin-1-yl)hexan-1-one possesses zero stereogenic centers (achiral) as confirmed by its planar amide structure with no tetrahedral chiral carbons [1]. In contrast, (S)-2-amino-1-(pyrrolidin-1-yl)hexan-1-one contains one defined stereocenter [2], and the cathinone analog α‑PHP (1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one) possesses one stereocenter existing as enantiomeric pairs [3]. The achiral nature of the target compound eliminates the need for chiral chromatographic separation, enantiomeric purity determination, and differential pharmacological profiling of enantiomers—factors that add cost, time, and regulatory burden to procurement and development workflows.

Stereochemistry Analytical Quality Control Regulatory Compliance

Commercial Availability at Defined 95% Purity in Liquid Form from an Authorized Vendor Provides a Verified Procurement Baseline

Sigma-Aldrich lists 1-(pyrrolidin-1-yl)hexan-1-one (1-hexanoylpyrrolidine, CAS 3389-56-8) at 95% purity, supplied as a liquid, stored at room temperature, and shipped at ambient temperature . By comparison, many in-class analogs—including the (S)-2-amino derivative and α‑PHP—are subject to controlled-substance scheduling restrictions (U.S. Schedule I) that add DEA licensing, import/export permits, and enhanced security storage requirements to the procurement process . The target compound, not currently listed under comparable scheduling, can be sourced with standard chemical procurement procedures, shortening lead times and reducing administrative overhead.

Procurement Quality Assurance Vendor Specification

Where 1-(Pyrrolidin-1-yl)hexan-1-one Delivers Verifiable Advantage: Application Scenarios Derived from Quantitative Evidence


Negative Control and Scaffold Baseline in DPP‑IV Inhibitor Structure–Activity Relationship (SAR) Campaigns

Medicinal chemistry teams developing pyrrolidine‑amide DPP‑IV inhibitors require a clean, achiral baseline compound to deconvolute the contribution of the α‑amino pharmacophore. 1-(Pyrrolidin-1-yl)hexan-1-one, which lacks the essential α‑amino group and is predicted to have negligible DPP‑IV inhibition (>10‑fold weaker than the 1200 nM Ki of the 2‑amino analog), provides this baseline . Its XLogP of 2.1 offers an intermediate lipophilicity that complements both shorter‑chain and larger‑ring analogs in multiparameter optimization matrices .

Method Development Standard for Achiral Reversed‑Phase HPLC and GC Purity Analysis

Analytical laboratories developing purity methods for N‑acylpyrrolidine intermediates can leverage the target compound as a system suitability standard. Its achiral nature eliminates enantiomer interference, while its intermediate XLogP (2.1) and boiling point (280.2 °C) bracket the elution and elution temperature windows for a broad range of pyrrolidine amides . The 18.7 °C lower boiling point versus the piperidine analog allows faster GC oven temperature ramps without co‑elution .

Synthetic Intermediate for Pyrrolidine‑Containing Pharmacophores Requiring Non‑Controlled, High‑Purity Building Blocks

Process chemistry groups seeking to install an N‑hexanoyl pyrrolidine moiety without engaging controlled‑substance regulations can use 1-(pyrrolidin-1-yl)hexan-1-one as a direct acylation substrate. Unlike α‑PHP, which is a U.S. Schedule I substance requiring DEA licensing , the target compound is procurable under standard chemical supply agreements at 95% purity from Sigma‑Aldrich , reducing supply‑chain risk and procurement lead time while providing a liquid physical form suitable for direct charging into reaction vessels.

Physicochemical Probe for LogP‑Dependent Extraction and Permeability Profiling

The measured XLogP gap of 0.4 units relative to the piperidine homolog (2.5 vs. 2.1) enables researchers to probe the impact of ring‑size‑driven lipophilicity changes on membrane permeability, metabolic stability, or liquid–liquid extraction efficiency without the confounding influence of stereochemistry or additional hydrogen‑bond donors . This specific ΔlogP of 0.4 is large enough to produce detectable differences in Caco‑2 permeability assays while remaining within the drug‑like property space.

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